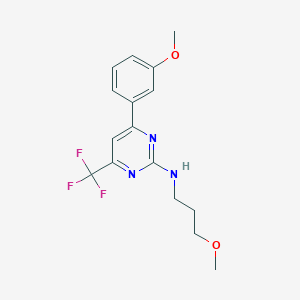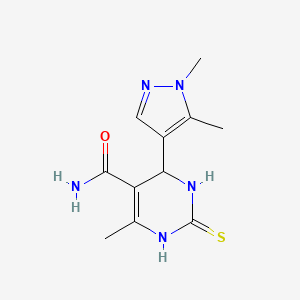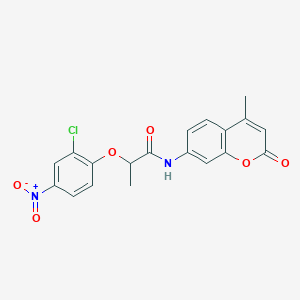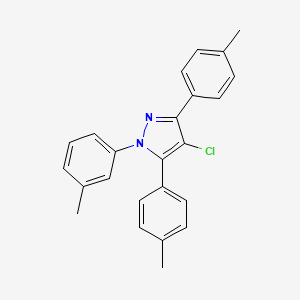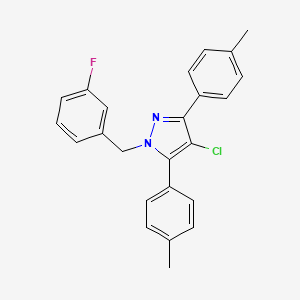![molecular formula C21H23BrN4O B10930568 N-(4-bromophenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930568.png)
N-(4-bromophenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a butyl chain, a cyclopropyl ring, and a pyrazolopyridine core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(4-Bromphenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid umfasst in der Regel mehrere Schritte:
Bildung des Pyrazolo[3,4-b]pyridin-Kerns: Dies kann durch die Reaktion geeigneter Vorläufer wie 4-Bromacetophenon und 3,4-Dimethoxybenzaldehyd in Gegenwart von Ethanol und Natriumhydroxid zur Bildung eines Chalcon-Zwischenprodukts erreicht werden.
Cyclisierung: Das Chalcon-Zwischenprodukt wird dann mit 2-Cyanothioacetamid behandelt, um den Pyrazolo[3,4-b]pyridin-Kern zu bilden.
Funktionalisierung: Die Kernstruktur wird durch die Einführung der Butyl-, Cyclopropyl- und Carboxamidgruppen durch verschiedene Alkylierungs- und Acylierungsreaktionen weiter funktionalisiert.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Methyl- und Butylgruppen, unterliegen, was zur Bildung von entsprechenden Alkoholen, Aldehyden oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können auf die Bromphenylgruppe abzielen, wodurch sie möglicherweise in eine Phenylgruppe umgewandelt wird.
Substitution: Das Bromatom in der Bromphenylgruppe kann durch verschiedene Nukleophile, wie Amine oder Thiole, substituiert werden, um neue Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff unter milden Bedingungen.
Hauptprodukte:
Oxidation: Bildung von Alkoholen, Aldehyden oder Carbonsäuren.
Reduktion: Bildung von Phenylderivaten.
Substitution: Bildung neuer Derivate mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.
4. Wissenschaftliche Forschungsanwendungen
N-(4-Bromphenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und anticancerogenen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von N-(4-Bromphenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann Enzyme oder Rezeptoren ansprechen, die an kritischen biologischen Prozessen beteiligt sind, wie der DNA-Synthese oder Zellteilung.
Beteiligte Signalwege: Es kann in Signalwege eingreifen, die das Zellwachstum und die Zellproliferation regulieren, was zu seinen potenziellen Anticancereffekten führt.
Ähnliche Verbindungen:
N-(4-Bromphenyl)pyridin-2-carboxamid: Teilt die Bromphenyl- und Carboxamidgruppen, jedoch fehlen die Butyl- und Cyclopropylgruppen.
4-(3-(4-Bromphenyl)-5-(2,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzolsulfonamid: Enthält einen ähnlichen Pyrazol-Kern, jedoch mit verschiedenen Substituenten.
Einzigartigkeit:
- Das Vorhandensein der Butyl- und Cyclopropylgruppen in N-(4-Bromphenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid trägt zu seinen einzigartigen chemischen Eigenschaften und potenziellen biologischen Aktivitäten bei und unterscheidet es von anderen ähnlichen Verbindungen .
Analyse Chemischer Reaktionen
Types of Reactions
N~4~-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Amidation: The carboxamide group can be modified through amidation reactions, using different amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Amidation: Carboxylic acid derivatives, amines, coupling agents like EDC or DCC.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Wissenschaftliche Forschungsanwendungen
N~4~-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Material Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular mechanisms.
Chemical Biology: The compound is employed in chemical biology to study protein-ligand interactions and to develop chemical probes for biological targets.
Wirkmechanismus
The mechanism of action of N4-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application, but common targets include kinases, G-protein coupled receptors, and ion channels.
Vergleich Mit ähnlichen Verbindungen
N~4~-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives and similar heterocyclic compounds. Some similar compounds include:
Pyrazolopyridine Derivatives: These compounds share the pyrazolopyridine core but may have different substituents, leading to variations in their biological activity and chemical properties.
Bromophenyl Derivatives: Compounds with a bromophenyl group, such as 4-bromo-N-Z-piperidine, exhibit similar reactivity in substitution reactions.
Cyclopropyl-Containing Compounds: Compounds with a cyclopropyl ring, such as cyclopropylamines, may have similar steric and electronic properties.
The uniqueness of N4-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific reactivity and biological activity, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C21H23BrN4O |
|---|---|
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23BrN4O/c1-3-4-11-26-20-19(13(2)25-26)17(12-18(24-20)14-5-6-14)21(27)23-16-9-7-15(22)8-10-16/h7-10,12,14H,3-6,11H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
PJHZMILYODHUIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10930492.png)
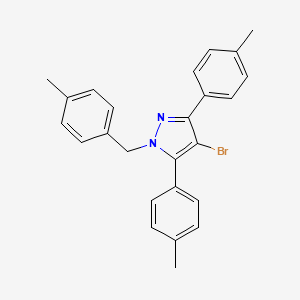
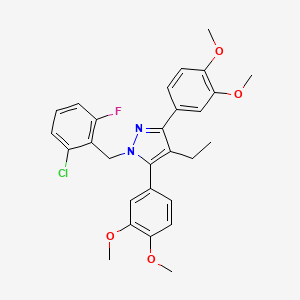

![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10930509.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-N,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930516.png)
![Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10930541.png)
![1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10930545.png)
